2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl-
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Overview
Description
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- is a complex organic compound with the molecular formula C14H17Br2F2N3. This compound is part of the benzotriazole family, known for its stability and diverse applications in various fields, including materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- typically involves a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, making it an effective component in low-band gap polymer semiconductors. This interaction improves electron affinity and lowers the band gap of the materials, enhancing their performance in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole
- 4,7-Dibromo-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole
Uniqueness
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- is unique due to its specific combination of bromine, fluorine, and hexyl groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .
Properties
Molecular Formula |
C12H13Br2F2N3 |
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Molecular Weight |
397.06 g/mol |
IUPAC Name |
4,7-dibromo-5,6-difluoro-2-hexylbenzotriazole |
InChI |
InChI=1S/C12H13Br2F2N3/c1-2-3-4-5-6-19-17-11-7(13)9(15)10(16)8(14)12(11)18-19/h2-6H2,1H3 |
InChI Key |
BOPKKKHWODFCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
Origin of Product |
United States |
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